![molecular formula C28H40N2O5 B102620 Gallopamil CAS No. 16662-47-8](/img/structure/B102620.png)
Gallopamil
Overview
Description
Gallopamil is an L-type calcium channel blocker that is an analog of verapamil . It is used in the treatment of abnormal heart rhythms . It has been used in trials studying the treatment of Asthma .
Synthesis Analysis
N-Glucuronides of norgallopamil and norverapamil were found as biliary metabolites after administering the corresponding tertiary amines, gallopamil and verapamil, to rats . The structures of these unusual metabolites were established by comparison with spectral data of synthesized authentic standards .Molecular Structure Analysis
The molecular formula of Gallopamil is C28H40N2O5 . The molecular weight is 484.6 g/mol . The IUPAC name is (RS)-5-[2-(3,4-Dimethoxyphenyl)ethyl-methylamino]-2-propan-2-yl-2-(3,4,5-trimethoxyphenyl)pentanenitrile .Chemical Reactions Analysis
Gallopamil may decrease the nephrotoxic activities of Amphotericin B . The metabolism of Gallopamil can be decreased when combined with Amprenavir . Gallopamil may increase the vasodilatory activities of Amyl Nitrite .Physical And Chemical Properties Analysis
The physical and chemical properties of Gallopamil include its molecular weight, which is 484.6 g/mol, and its molecular formula, which is C28H40N2O5 .Scientific Research Applications
Treatment for Early COVID-19
Gallopamil has been identified as a potential treatment for early-stage COVID-19. It is a calcium channel blocker structurally similar to Verapamil . The proximity of their targets within a SARS-CoV-2-induced protein-protein interaction network to kinases active in early infection, and the APOA1 protein which is linked to the spread of COVID-19, suggests that Gallopamil could be useful to treat early COVID-19 infection .
Cardiovascular Applications
Gallopamil has been studied for its effects on left ventricular function in regions with and without ischemia . This suggests that it could have potential applications in the treatment of cardiovascular diseases, particularly those involving ischemic conditions.
Calcium Antagonist
Gallopamil is a potent and specific calcium antagonist . This means it can inhibit the influx of calcium ions into cardiac muscle and smooth muscle cells, leading to relaxation and vasodilation. This property makes it useful in the treatment of conditions like hypertension and angina.
Safety And Hazards
Future Directions
Future directions for research in this area involve further delineation of cellular/molecular mechanisms involved in effects of exercise training on collateralized myocardium, as well as development of novel therapies based on emerging concepts regarding exercise training and coronary artery disease .
properties
IUPAC Name |
5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-propan-2-yl-2-(3,4,5-trimethoxyphenyl)pentanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40N2O5/c1-20(2)28(19-29,22-17-25(33-6)27(35-8)26(18-22)34-7)13-9-14-30(3)15-12-21-10-11-23(31-4)24(16-21)32-5/h10-11,16-18,20H,9,12-15H2,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQLWNAFCTODIRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C(=C2)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5045172 | |
Record name | Gallopamil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5045172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Gallopamil | |
CAS RN |
16662-47-8 | |
Record name | (±)-Gallopamil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16662-47-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Gallopamil [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016662478 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Gallopamil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12923 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Gallopamil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5045172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GALLOPAMIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39WPC8JHR8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Gallopamil?
A1: Gallopamil primarily acts as a calcium channel blocker, specifically targeting L-type calcium channels found in the heart and vascular smooth muscle. [, ]
Q2: How does blocking calcium channels lead to the therapeutic effects of Gallopamil?
A2: By blocking calcium channels, Gallopamil reduces calcium influx into cardiac and vascular smooth muscle cells. This leads to:* Vasodilation: Reduced calcium in vascular smooth muscle cells relaxes blood vessels, decreasing blood pressure and improving blood flow. [, , ]* Negative inotropic effect: Reduced calcium in cardiac muscle cells decreases the force of heart contractions, reducing myocardial oxygen demand. [, , ]* Negative chronotropic effect: Gallopamil can also slow the heart rate, further reducing myocardial oxygen demand. [, ]
Q3: Does Gallopamil exert effects beyond calcium channel blockade?
A3: Research suggests that Gallopamil might modulate cardiac sarcoplasmic reticulum function by interacting with ryanodine receptors, potentially influencing calcium release from intracellular stores. []
Q4: Is there evidence of Gallopamil influencing neutrophil function?
A4: In vitro and in vivo studies demonstrate that Gallopamil can attenuate neutrophil activation, potentially by reducing superoxide anion production and inhibiting platelet-activating factor-induced loss of neutrophil deformability. []
Q5: What is the molecular formula and weight of Gallopamil?
A5: The molecular formula of Gallopamil is C27H37N3O6, and its molecular weight is 499.6 g/mol. (Information extracted from PubChem CID: 34804 - Gallopamil - https://pubchem.ncbi.nlm.nih.gov/compound/Gallopamil)
Q6: How does the structure of Gallopamil relate to its pharmacological activity?
A6: Gallopamil belongs to the phenylalkylamine class of calcium channel blockers. Specific structural features influencing its activity include:* Phenylalkylamine moiety: Essential for binding to L-type calcium channels.* Methoxy groups: Contribute to increased potency compared to its parent compound, verapamil. []
Q7: Are there any known structural modifications that alter the activity profile of Gallopamil?
A7: LU49700, a metabolite of Gallopamil, exhibits significantly weaker vasorelaxant and negative inotropic effects compared to the parent compound. [] This suggests that structural modifications can significantly impact its pharmacological profile.
Q8: Does the pharmacokinetic profile of Gallopamil exhibit any stereoselectivity?
A9: Yes, while the oral clearance of both (R)- and (S)-enantiomers is similar, serum protein binding and renal elimination favor (S)-Gallopamil. [, ]
Q9: How is Gallopamil metabolized, and what are the major metabolic pathways?
A10: Gallopamil is primarily metabolized in the liver, with N-dealkylation being the major metabolic pathway. Other metabolic routes include O-dealkylation and oxidation to carboxylic acid metabolites. []
Q10: What is the primary route of Gallopamil elimination?
A11: Gallopamil and its metabolites are primarily eliminated through the kidneys. [, ]
Q11: What are the primary applications of Gallopamil in clinical settings?
A12: Gallopamil is primarily used for:* Treatment of angina pectoris: It effectively reduces angina episodes and improves exercise tolerance in patients with stable angina. [, , , , , , ]* Reduction of myocardial ischemia: Gallopamil demonstrably reduces both symptomatic and asymptomatic episodes of myocardial ischemia. [, ]
Q12: Is there evidence supporting the use of Gallopamil during percutaneous transluminal coronary angioplasty (PTCA)?
A13: Studies indicate that intracoronary administration of Gallopamil during PTCA can reduce myocardial ischemia. []
Q13: Has Gallopamil shown efficacy in reducing myocardial damage following ischemia-reperfusion injury?
A14: Animal studies show that Gallopamil, administered before coronary artery reperfusion, can limit infarct size and reduce myocardial hemorrhage. []
Q14: Does Gallopamil demonstrate any potential in treating airway remodeling in asthma?
A15: A clinical trial suggests that Gallopamil may reduce bronchial smooth muscle remodeling and potentially prevent future asthma exacerbations. []
Q15: What is the general safety profile of Gallopamil?
A16: Gallopamil is generally well-tolerated. The most common adverse effect is constipation. [, , ]
Q16: Are there any clinically significant drug-drug interactions associated with Gallopamil?
A17: Yes, concurrent use of Gallopamil with beta-blockers, particularly in the setting of vagal blockade, can lead to enhanced negative inotropic effects and increased risk of atrioventricular block. [, ]
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